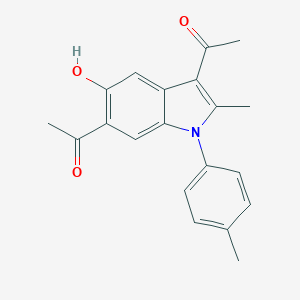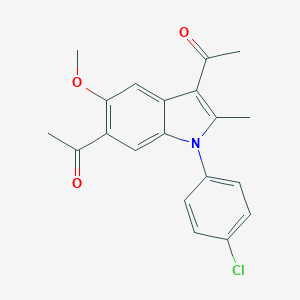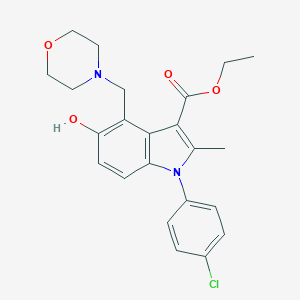
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide, commonly known as CCPA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. CCPA is a selective A1 adenosine receptor agonist and has been shown to have potential therapeutic effects in treating a variety of diseases.
Mechanism of Action
CCPA works by selectively binding to A1 adenosine receptors and activating them. This leads to a decrease in cAMP levels and an increase in K+ channel conductance, resulting in hyperpolarization of the cell membrane. This hyperpolarization leads to a decrease in calcium influx, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. CCPA has also been shown to reduce the incidence of arrhythmias by decreasing the duration of action potentials. Additionally, CCPA has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Advantages and Limitations for Lab Experiments
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which makes it a useful tool for studying the role of A1 adenosine receptors in various physiological processes. Additionally, CCPA has been shown to have low toxicity and is well-tolerated in animal studies. However, CCPA has limitations in terms of its solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CCPA. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CCPA has shown promise in treating cancer, and further research is needed to determine its efficacy in this area. Another area of interest is the potential use of CCPA in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to understand the mechanism of action of CCPA and its effects on various physiological processes.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential in various scientific research areas. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic effects in various diseases. CCPA works by selectively binding to A1 adenosine receptors and has various biochemical and physiological effects. While CCPA has several advantages for lab experiments, it also has limitations. Finally, there are several future directions for research on CCPA, including its potential in treating neurodegenerative diseases and cancer, and its use in combination with other drugs.
Synthesis Methods
The synthesis of CCPA involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-3-pyridinecarboxamide to produce CCPA. The synthesis method has been well-established and has been used in various studies to produce CCPA in large quantities.
Scientific Research Applications
CCPA has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-arrhythmic, and cardioprotective effects. CCPA has also been shown to have potential in treating ischemic stroke, Parkinson's disease, and cancer. Additionally, CCPA has been used in studying the role of A1 adenosine receptors in various physiological processes.
properties
Product Name |
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,17,18) |
InChI Key |
HWINIKUIIJTWAS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)